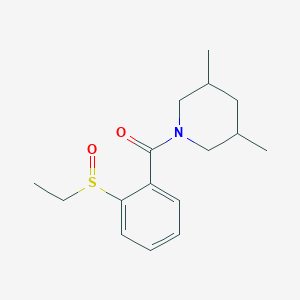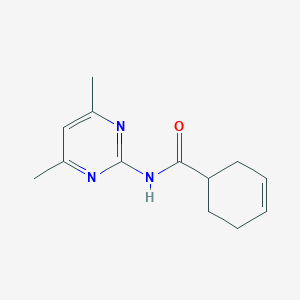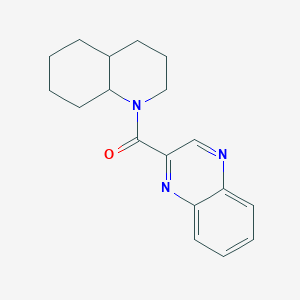
N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide, also known as FDMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. FDMC is a furan-based derivative that has shown promising results in various studies related to drug development. In
Mecanismo De Acción
The mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide is not fully understood, but studies suggest that it may act by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation and survival. This compound has also been shown to induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in normal cells. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, leading to a reduction in tumor size and metastasis. This compound has also been shown to have antimicrobial and antifungal properties, inhibiting the growth of various bacterial and fungal strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide is its low toxicity profile, making it a promising candidate for further drug development studies. This compound is also relatively easy to synthesize in large quantities, making it readily available for further research. However, one of the limitations of this compound is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
Further research is needed to fully understand the mechanism of action of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide and its potential applications in the treatment of various diseases. Studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound in vivo, as well as its potential toxicity in humans. Future research may also focus on the development of this compound derivatives with improved solubility and bioavailability, leading to more effective treatments for various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its low toxicity profile and potent anticancer, antimicrobial, and antifungal properties make it a promising candidate for further drug development studies. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide involves the reaction between furfurylamine and 2,5-dimethylfuran-2-carboxylic acid in the presence of a coupling reagent. The reaction yields this compound in good yield and purity. The synthesis method has been optimized and improved in recent years, leading to the production of this compound in larger quantities for further studies.
Aplicaciones Científicas De Investigación
N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as a potent anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. This compound has also been investigated for its antimicrobial and antifungal properties. In addition, this compound has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(furan-2-ylmethyl)-N,5-dimethylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-9-5-6-11(16-9)12(14)13(2)8-10-4-3-7-15-10/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZUGSOZJIOKYNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N(C)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)






![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)



